3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide

Description

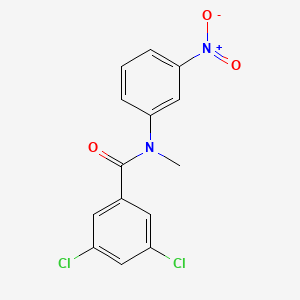

3,5-Dichloro-N-methyl-N-(3-nitrophenyl)benzamide is a substituted benzamide derivative with a molecular formula of C₁₄H₁₀Cl₂N₂O₃. Its structure features a benzamide core substituted with two chlorine atoms at the 3- and 5-positions, a methyl group on the amide nitrogen, and a 3-nitrophenyl group as the second N-substituent (Fig. 1). The compound’s synthesis likely involves coupling a 3,5-dichlorobenzoyl chloride derivative with N-methyl-3-nitroaniline, analogous to methods described for other benzamides .

Properties

IUPAC Name |

3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c1-17(12-3-2-4-13(8-12)18(20)21)14(19)9-5-10(15)7-11(16)6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVOTCMHAACAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with N-methyl-3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: 3,5-dichloro-N-methyl-N-(3-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has indicated that derivatives of 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide exhibit potent antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. A notable case study demonstrated that modifications to the nitrophenyl group significantly enhanced the cytotoxicity against melanoma cells, suggesting a promising pathway for developing new anticancer agents .

1.2 Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in cancer progression. Specifically, it has been linked to the inhibition of autotaxin (ATX), an enzyme associated with tumor metastasis. A study reported that related compounds showed IC50 values as low as 9 nM against ATX, indicating strong inhibitory potential .

Chemical Synthesis and Intermediate Applications

2.1 Synthesis of Nitrophenyl Derivatives

3,5-Dichloro-N-methyl-N-(3-nitrophenyl)benzamide serves as a precursor for synthesizing other nitrophenyl derivatives. These derivatives are valuable in creating dyes, pharmaceuticals, and agrochemicals. The compound's structure allows for easy modification, enabling the introduction of various functional groups .

2.2 Use in Organic Reactions

The compound can participate in several organic reactions, such as nucleophilic substitutions and coupling reactions. Its chlorinated structure makes it a useful building block for synthesizing more complex organic molecules, which can be applied in drug discovery and material science .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (nM) | Cancer Type |

|---|---|---|

| 3,5-Dichloro-N-methyl-N-(3-nitrophenyl)benzamide | TBD | Melanoma |

| 3b (Fluorinated analogue) | 9 | Melanoma |

| 3f (Chloro analogue) | 83 | Breast Cancer |

| 14 (Another analogue) | 35 | Various Solid Tumors |

4.1 Study on Antitumor Properties

A recent study focused on the synthesis of various nitrophenyl benzamides, including 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide, which were tested against human melanoma cells. The results showed significant cytotoxic effects compared to control groups, highlighting the compound's potential as a lead candidate for further development in cancer therapy .

4.2 Inhibition of Autotaxin Activity

In another investigation, researchers synthesized several analogues of the compound and assessed their ability to inhibit autotaxin activity. The most potent inhibitors displayed IC50 values significantly lower than existing treatments, suggesting that these compounds could lead to new therapeutic strategies for managing metastatic cancers .

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Crystallographic Insights

- Dihedral Angles: In 3,5-dinitro-N-(4-nitrophenyl)benzamide, the dihedral angle between benzene rings is 7.78°, indicating near-planarity, while nitro groups exhibit torsional twists (6.82–18.94°) . Similar planar arrangements are expected for the target compound, though chloro substituents may alter packing efficiency.

- Hydrogen Bonding: Weak N–H···O interactions stabilize crystal structures in nitro-substituted benzamides , whereas chloro analogs may rely more on halogen bonding.

Biological Activity

3,5-Dichloro-N-methyl-N-(3-nitrophenyl)benzamide is an organic compound belonging to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the benzene ring, a methyl group attached to the nitrogen atom, and a nitro group at the 3rd position of the phenyl ring. This compound has gained attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

The synthesis of 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with N-methyl-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane and requires purification through recrystallization or column chromatography to obtain the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of target proteins, leading to various biological effects.

Biological Activities

The biological activities of 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide include:

- Enzyme Inhibition : This compound has been utilized in studies focusing on enzyme inhibition mechanisms. It serves as a potential inhibitor for various enzymes, contributing to its relevance in pharmacological research.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity. The presence of the nitro group is often associated with enhanced antibacterial properties.

- Anti-inflammatory Effects : Similar compounds have shown promise in anti-inflammatory applications, indicating that 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide may also possess such effects.

Research Findings and Case Studies

Recent studies have explored the biological activity of various benzamide derivatives, including 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide. For instance:

- In vitro Studies : In vitro assays have demonstrated that derivatives with similar structures exhibit significant inhibition against certain cancer cell lines. The specific positioning of substituents like nitro groups can lead to varied biological responses .

- Mechanistic Studies : Research has shown that compounds similar to 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide interact with nicotinamide adenine dinucleotide kinase (NADK), leading to downstream effects on dihydrofolate reductase (DHFR), which is crucial for cellular growth and proliferation .

Comparative Analysis

To better understand the unique properties of 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide, a comparison with similar compounds is useful:

| Compound Name | Position of Nitro Group | Notable Activity |

|---|---|---|

| 3,5-Dichloro-N-methyl-N-(4-nitrophenyl)benzamide | Para | Antimicrobial and anti-inflammatory |

| 3,5-Dichloro-N-methyl-N-(2-nitrophenyl)benzamide | Ortho | Potential anti-cancer properties |

| 3,5-Dichloro-N-methyl-N-(3-nitrophenyl)benzamide | Meta | Enzyme inhibition and antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.